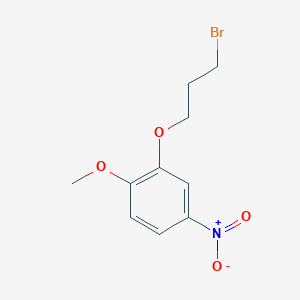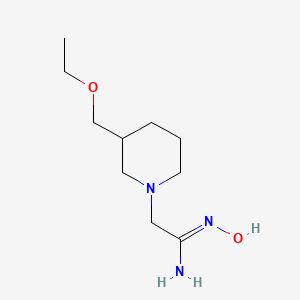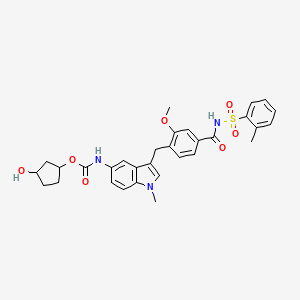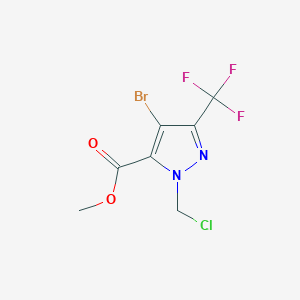
methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by the presence of multiple functional groups, including bromine, chlorine, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Bromine Group: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction, typically using formaldehyde and hydrochloric acid or other chloromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the functional groups attached to it.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic or heteroaromatic compounds.
Applications De Recherche Scientifique
Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory, anti-cancer, or anti-microbial properties.
Agrochemicals: It is used in the development of new pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and coatings, that require specific chemical functionalities.
Chemical Biology: It is used as a probe or tool compound to study biological processes and molecular interactions.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its efficacy and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: Characterized by the presence of bromine, chlorine, and trifluoromethyl groups.
Methyl 4-bromo-1-(methyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of a chloromethyl group.
Methyl 4-chloro-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in pharmaceuticals and materials science.
Propriétés
Formule moléculaire |
C7H5BrClF3N2O2 |
|---|---|
Poids moléculaire |
321.48 g/mol |
Nom IUPAC |
methyl 4-bromo-2-(chloromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H5BrClF3N2O2/c1-16-6(15)4-3(8)5(7(10,11)12)13-14(4)2-9/h2H2,1H3 |
Clé InChI |
SHMMNFPNCNGRSY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=NN1CCl)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)

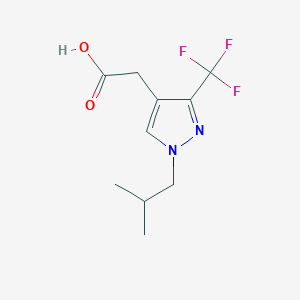

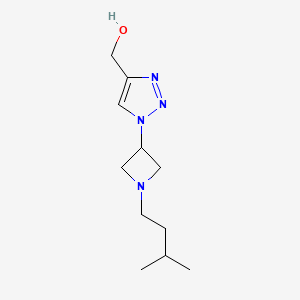

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
